5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride
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Overview
Description
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride is a chemical compound with the molecular formula C14H21N. It is known for its role as a precursor in the synthesis of tamibarotene, a retinoic acid receptor agonist used in the treatment of acute promyelocytic leukemia . This compound is characterized by its unique structural features, including a tetramethyl-substituted naphthalene ring.
Preparation Methods
The synthesis of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride typically involves the following steps :
Starting Material: The process begins with 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ylamine.
Reaction Conditions: The compound is synthesized by heating the starting material with glycerol and sodium hydroxide at 150°C for 2 hours. The reaction mixture is then cooled and poured into water, followed by filtration and recrystallization from methanol/water to yield the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the process.
Chemical Reactions Analysis
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include naphthalene derivatives, amine derivatives, and substituted naphthalenes.
Scientific Research Applications
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of tamibarotene.
Biology: The compound is studied for its potential biological activities, including its role as a retinoic acid receptor agonist.
Medicine: It is a key intermediate in the synthesis of tamibarotene, which is used in the treatment of acute promyelocytic leukemia.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride involves its conversion to tamibarotene, which acts as a retinoic acid receptor agonist . Tamibarotene binds to retinoic acid receptors, modulating gene expression and promoting differentiation and apoptosis in leukemic cells. This mechanism is crucial for its therapeutic effects in treating acute promyelocytic leukemia.
Comparison with Similar Compounds
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride can be compared with other similar compounds :
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: This compound shares a similar structure but differs in its specific functional groups and reactivity.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: This compound is an efficient photoinitiator and has different applications in photochemistry.
1-Substituted 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols: These derivatives are used in various organic synthesis applications and have unique properties compared to the parent compound.
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13;/h5-6,9H,7-8,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVLKZRRBDNENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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